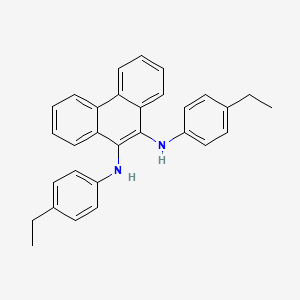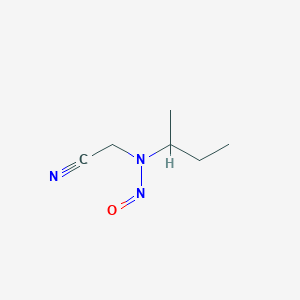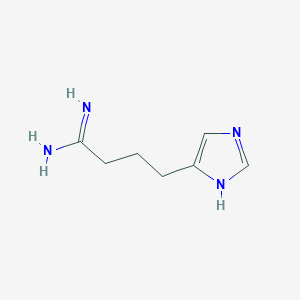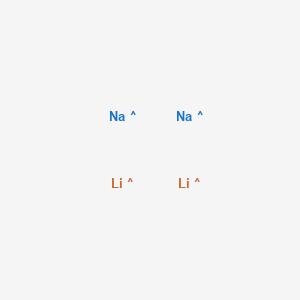
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is an organic compound belonging to the class of phenanthrene derivatives. This compound is characterized by the presence of two 4-ethylphenyl groups attached to the nitrogen atoms at the 9 and 10 positions of the phenanthrene ring. Phenanthrene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene-9,10-dione and 4-ethylphenylamine as the primary starting materials.
Condensation Reaction: The phenanthrene-9,10-dione undergoes a condensation reaction with 4-ethylphenylamine in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired diamine compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine.
Industrial Production Methods
In an industrial setting, the production of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Phenanthrene-9,10-quinone derivatives.
Reduction: Phenanthrene-9,10-diamine derivatives.
Substitution: Brominated or nitrated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of N9,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine involves its interaction with molecular targets through various pathways:
Photophysical Interactions: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electrochemical Interactions: It can participate in redox reactions, which are essential in electronic and optoelectronic applications.
Biological Interactions: The compound may interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~9~,N~10~-Bis(4-butylphenyl)phenanthrene-9,10-diamine
- N~9~,N~10~-Bis(4-methylphenyl)phenanthrene-9,10-diamine
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N~9~,N~10~-Bis(4-ethylphenyl)phenanthrene-9,10-diamine is unique due to the presence of 4-ethylphenyl groups, which impart distinct photophysical and electrochemical properties compared to other phenanthrene derivatives. These properties make it particularly valuable in applications such as OLEDs and biological imaging.
Eigenschaften
CAS-Nummer |
151026-69-6 |
|---|---|
Molekularformel |
C30H28N2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
9-N,10-N-bis(4-ethylphenyl)phenanthrene-9,10-diamine |
InChI |
InChI=1S/C30H28N2/c1-3-21-13-17-23(18-14-21)31-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29)32-24-19-15-22(4-2)16-20-24/h5-20,31-32H,3-4H2,1-2H3 |
InChI-Schlüssel |
FXVDLKVQBGXLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C4=CC=CC=C42)NC5=CC=C(C=C5)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)





